molecular formula C15H19N3O3 B14943825 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B14943825
M. Wt: 289.33 g/mol
InChI Key: QHRNZNVGEFCDQW-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that belongs to the class of oxadiazoles and piperidines. This compound is characterized by the presence of a piperidine ring attached to an oxadiazole ring, which is further substituted with a 3,4-dimethoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the oxadiazole ring, followed by the introduction of the piperidine moiety. One common method involves the use of 3,4-dimethoxybenzaldehyde and hydrazine hydrate to form the intermediate hydrazone, which is then cyclized with an appropriate nitrile to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with piperidine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the oxadiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to the presence of both the oxadiazole and piperidine rings, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C15H19N3O3/c1-19-12-4-3-11(9-13(12)20-2)14-17-15(21-18-14)10-5-7-16-8-6-10/h3-4,9-10,16H,5-8H2,1-2H3

InChI Key

QHRNZNVGEFCDQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCNCC3)OC

Origin of Product

United States

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